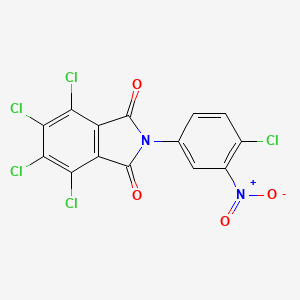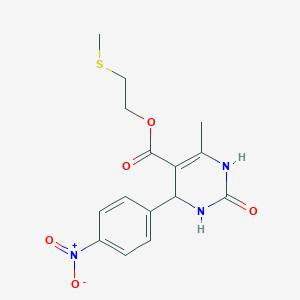
1-(3-methylbenzoyl)azepane
Übersicht
Beschreibung
1-(3-methylbenzoyl)azepane, also known as MBZA, is a chemical compound that belongs to the class of azepanes. It has been widely studied for its potential application in various scientific research fields.
Wirkmechanismus
The exact mechanism of action of 1-(3-methylbenzoyl)azepane is not yet fully understood. However, it has been reported to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This compound has also been reported to interact with ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been reported to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylbenzoyl)azepane has several advantages for lab experiments. It is readily available and easy to synthesize, which makes it a cost-effective compound for research purposes. This compound also has a high purity and stability, which makes it a reliable compound for experiments. However, there are also limitations to the use of this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. This compound also has a low bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylbenzoyl)azepane. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to further elucidate its mechanism of action and its interaction with neurotransmitters and ion channels. Additionally, the development of new synthesis methods and derivatives of this compound may lead to the discovery of more potent and effective compounds for scientific research.
In conclusion, this compound is a promising compound for scientific research with potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(3-methylbenzoyl)azepane involves the reaction of 3-methylbenzoyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields this compound as a white crystalline solid. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzoyl)azepane has been extensively studied for its potential application in various scientific research fields. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.
Eigenschaften
IUPAC Name |
azepan-1-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-7-6-8-13(11-12)14(16)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWODRVIEQMLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289490 | |
| Record name | azepan-1-yl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20308-68-3 | |
| Record name | NSC61581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | azepan-1-yl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)
![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)

